molecular formula C8H4ClF3O2 B151612 2-Chloro-3-(trifluoromethyl)benzoic acid CAS No. 39226-97-6

2-Chloro-3-(trifluoromethyl)benzoic acid

Cat. No.: B151612
CAS No.: 39226-97-6
M. Wt: 224.56 g/mol
InChI Key: AXOAWWUSRZCGKS-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4ClF3O2 and a molecular weight of 224.56 g/mol . This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzoic acid core. It is a white solid with a melting point of 132-136°C and a boiling point of 280°C . The compound is known for its applications in various fields, including chemistry, biology, and industry.

Safety and Hazards

When handling 2-Chloro-3-(trifluoromethyl)benzoic acid, it’s important to wear personal protective equipment and ensure adequate ventilation . Avoid contact with eyes, skin, and clothing, and avoid ingestion and inhalation . In case of contact, rinse immediately with plenty of water .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a log Kow (Octanol-Water Partition Coefficient) of 3.14, indicating its lipophilic nature . This property could potentially influence its interactions with biomolecules such as enzymes and proteins within the cell.

Temporal Effects in Laboratory Settings

It has been reported that the compound has a boiling point of 281.24°C and a melting point of 76.15°C . Its vapor pressure is 0.00172 mm Hg at 25°C .

Transport and Distribution

Its lipophilic nature, indicated by its log Kow of 3.14 , may influence its distribution within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(trifluoromethyl)benzoic acid typically involves the chlorination of 3-(trifluoromethyl)benzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . Another approach involves the use of phosphorus pentachloride (PCl5) in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Comparison with Similar Compounds

Comparison: 2-Chloro-3-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the chloro and trifluoromethyl groups on the benzoic acid ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from other similar compounds . The presence of both electron-withdrawing groups enhances its chemical stability and reactivity in various synthetic applications .

Properties

IUPAC Name

2-chloro-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOAWWUSRZCGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371523
Record name 2-Chloro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39226-97-6
Record name 2-Chloro-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-(trifluoromethyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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